

CAS number for 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

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Compound of Interest

Compound Name: 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

CAS No.: 402601-34-7

Cat. No.: B449503

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An In-Depth Technical Guide to 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Abstract: This technical guide provides a comprehensive overview of **5-[(2-Chlorophenoxy)methyl]-2-furohydrazide**, a furan-based carbohydrazide compound. Identified by the CAS Number 402601-34-7, this molecule holds potential as a versatile intermediate in the synthesis of more complex, pharmacologically active entities.^[1] This document details its physicochemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and explores its potential biological activities, particularly as an anticonvulsant, by drawing parallels with structurally similar compounds. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the investigation of this and related chemical scaffolds.

Chemical Identity and Rationale

Nomenclature and Physicochemical Profile

5-[(2-Chlorophenoxy)methyl]-2-furohydrazide is a specialized organic molecule featuring a central furan ring, a reactive hydrazide functional group, and a 2-chlorophenoxy methyl ether moiety.^[1] This unique combination of functional groups makes it a subject of interest for synthetic and pharmaceutical research.^[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

Table 1: Core Physicochemical Properties

Property	Value	Source
CAS Number	402601-34-7	[1]
Molecular Formula	C ₁₂ H ₁₁ ClN ₂ O ₃	[1]
Molecular Weight	266.68 g/mol	[1]

| InChI Key | KEWPVTDSROGNFM-UHFFFAOYSA-N |[1] |

The Furohydrazone Scaffold in Medicinal Chemistry

The furohydrazone structural motif is a well-established pharmacophore in drug discovery. Hydrazone derivatives are known for their wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[2] The furan ring system, being a bioisostere of benzene, can modulate pharmacokinetic properties and interact with various biological targets. The strategic placement of the 2-chlorophenoxy group further influences the molecule's lipophilicity and electronic character, which can be critical for receptor binding and membrane permeability.

Synthesis and Characterization

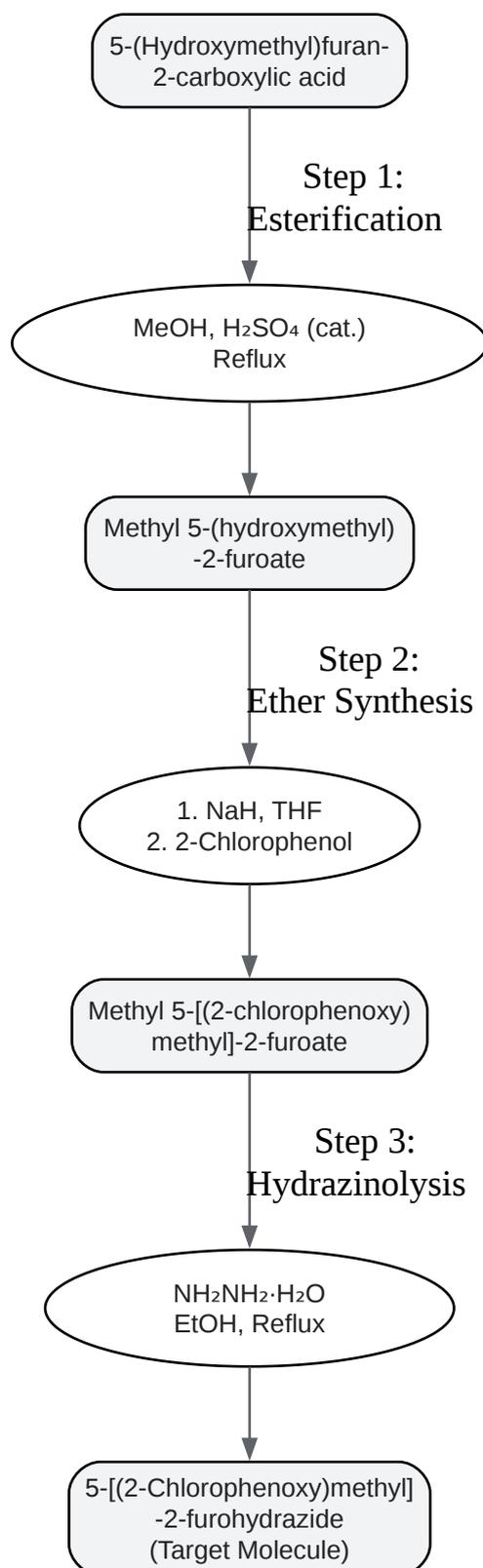
A direct, published synthesis for **5-[(2-Chlorophenoxy)methyl]-2-furohydrazone** is not readily available in the reviewed literature. However, a logical and efficient synthetic route can be designed based on established organic chemistry principles, starting from commercially available 5-(hydroxymethyl)furan-2-carboxylic acid.

Proposed Retrosynthetic Pathway

The synthesis logically proceeds in three main stages:

- Esterification: Protection of the carboxylic acid of the starting material as a methyl or ethyl ester. This is a crucial step to prevent self-reaction and unwanted side reactions during the subsequent etherification.

- **Williamson Ether Synthesis:** Formation of the chlorophenoxy methyl ether linkage by reacting the protected furan with 2-chlorophenol under basic conditions. This is a classic and reliable method for forming aryl ethers.
- **Hydrazinolysis:** Conversion of the ester to the final hydrazide product using hydrazine hydrate. This is a standard and high-yielding method for the synthesis of hydrazides from their corresponding esters.



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Caption: Proposed three-step synthesis workflow for the target molecule.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 5-(hydroxymethyl)-2-furoate

- To a stirred solution of 5-(hydroxymethyl)furan-2-carboxylic acid (10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
- Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
- Cool the reaction mixture and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate

- In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 12 mmol) to anhydrous tetrahydrofuran (THF, 40 mL).
- Cool the suspension to 0 °C and add a solution of Methyl 5-(hydroxymethyl)-2-furoate (10 mmol) in THF (20 mL) dropwise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Add a solution of 2-chlorophenol (11 mmol) in THF (10 mL) dropwise.
- Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
- Cool the reaction to 0 °C and carefully quench with water.
- Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of **5-[(2-Chlorophenoxy)methyl]-2-furohydrazide**

- Dissolve the purified Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate (8 mmol) in ethanol (40 mL).
- Add hydrazine hydrate (80% solution, 40 mmol) to the solution.
- Reflux the mixture for 8-12 hours. The formation of a precipitate may be observed.
- Cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration. If not, reduce the solvent volume in vacuo until precipitation occurs.
- Wash the collected solid with cold ethanol and dry under vacuum to yield the final product, **5-[(2-Chlorophenoxy)methyl]-2-furohydrazide**.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy will confirm the chemical structure by showing the expected proton and carbon signals and their respective couplings.
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H (hydrazide), C=O (amide), and C-O-C (ether) functional groups.
- Mass Spectrometry (MS): Will confirm the molecular weight of the compound (266.68 g/mol) and provide fragmentation patterns consistent with the proposed structure.^[1]

Potential Biological Activity: Anticonvulsant Properties

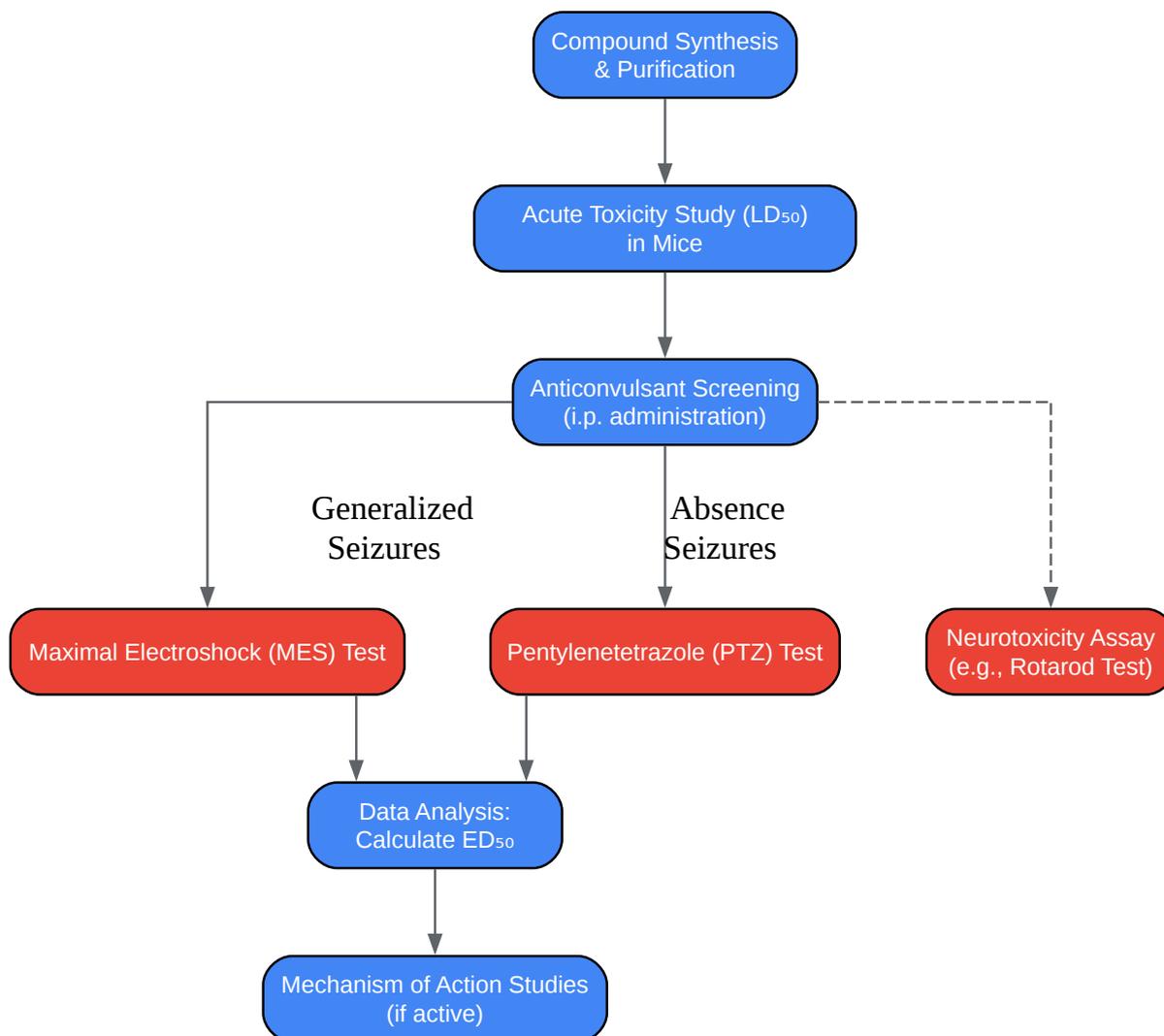
While direct biological data for **5-[(2-Chlorophenoxy)methyl]-2-furohydrazide** is not available, the chemical structure contains moieties found in known anticonvulsant agents.

Specifically, several novel thiadiazole derivatives containing a 2-chlorophenoxy phenyl group have been synthesized and shown to possess significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice.[3][4][5]

The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.[2][6] Compounds active in both tests, such as 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, are considered to have a broad spectrum of anticonvulsant activity.[3][5] The structural similarity suggests that **5-[(2-Chlorophenoxy)methyl]-2-furohydrazide** is a prime candidate for screening as a potential anticonvulsant.

Proposed Biological Screening Workflow

A standard preclinical screening workflow is proposed to evaluate the anticonvulsant potential of the title compound. This protocol is based on established methods for evaluating novel anticonvulsant candidates.[3][5]



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